2-(3-Fluorophenyl)propane-1,3-diol CAS 220469-27-2 properties
2-(3-Fluorophenyl)propane-1,3-diol CAS 220469-27-2 properties
The following technical guide provides an in-depth analysis of 2-(3-Fluorophenyl)propane-1,3-diol , a specialized intermediate in medicinal chemistry. This document is structured to support researchers in synthesis, characterization, and application development, specifically within the context of fluorine-scanning for metabolic stability in phenyl-propanediol scaffolds.
CAS: 220469-27-2 Formula: C₉H₁₁FO₂ Molecular Weight: 170.18 g/mol IUPAC Name: 2-(3-Fluorophenyl)propane-1,3-diol
Executive Summary
2-(3-Fluorophenyl)propane-1,3-diol is a beta-substituted glycol primarily utilized as a building block in the synthesis of anticonvulsants (carbamate class) and as a monomer for functionalized polyesters. Structurally, it is the 3-fluoro analog of the parent compound 2-phenylpropane-1,3-diol (the core of the drug Felbamate).
The introduction of the fluorine atom at the meta-position of the phenyl ring serves a critical medicinal chemistry function: it blocks metabolic oxidation at a typically reactive site while increasing lipophilicity (LogP) and altering the electronic density of the aromatic ring, potentially influencing binding affinity in downstream targets.
Physicochemical Profile
The following properties are critical for experimental design. Where experimental values are proprietary, calculated consensus values (cLogP) are provided based on the structure-activity relationship (SAR) of the 2-aryl-1,3-propanediol class.
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation. |
| Melting Point | 48°C – 52°C (Predicted) | Low melting solid; requires careful handling during vacuum drying to avoid sublimation. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling point requires high-vacuum distillation for purification. |
| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc. | High solubility in polar organics facilitates solution-phase synthesis. |
| Water Solubility | Moderate (~5-10 g/L) | The 1,3-diol moiety confers hydrophilicity, balanced by the fluorophenyl ring. |
| pKa | ~13.5 (Hydroxyl protons) | Weakly acidic; requires strong bases (NaH) for deprotonation. |
| LogP | 1.2 – 1.4 (Estimated) | Optimal range for CNS penetration when derivatized. |
Synthetic Methodology
The most robust route to 2-aryl-1,3-propanediols is the Malonate Reduction Pathway . This method offers high scalability and avoids the formation of regioisomers common in Friedel-Crafts approaches.
Core Reaction Scheme
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Arylation: Diethyl malonate is coupled with 1-fluoro-3-iodobenzene (or bromide) using Copper(I) catalysis.
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Reduction: The resulting diester is reduced to the diol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF.
Detailed Protocol: Malonate Reduction Route
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)malonate
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Reagents: 1-Fluoro-3-iodobenzene (1.0 eq), Diethyl malonate (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq).
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Solvent: DMSO (anhydrous).
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Procedure:
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Charge a reaction vessel with CuI, L-Proline, and Cs₂CO₃. Evacuate and backfill with argon.
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Add DMSO, Diethyl malonate, and the aryl halide.
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Heat to 80-90°C for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).
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Workup: Cool, dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).
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Step 2: Reduction to 2-(3-Fluorophenyl)propane-1,3-diol
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Reagents: Diethyl 2-(3-fluorophenyl)malonate (1.0 eq), LiAlH₄ (2.5 eq).
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Solvent: THF (anhydrous).
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Procedure:
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Suspend LiAlH₄ in THF at 0°C .
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Add the malonate diester (dissolved in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.
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Allow to warm to room temperature and stir for 4 hours.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
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Filter the granular precipitate through Celite.
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Concentrate the filtrate to yield the crude diol.
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Recrystallization: Toluene/Hexane or Isopropyl Ether is recommended for high purity.
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Visualization: Synthetic Workflow
Caption: Step-wise synthesis via Copper-catalyzed arylation followed by hydride reduction.
Analytical Characterization
Validation of the structure requires specific attention to the fluorine splitting patterns in NMR.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 7.30–6.90 (m, 4H): Aromatic protons. Look for complex multiplet due to F-coupling.
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δ 4.65 (t, 2H): Hydroxyl protons (-OH), exchangeable with D₂O.
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δ 3.65 (m, 4H): Methylene protons (-CH₂-). Often appear as a doublet of doublets.
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δ 2.95 (m, 1H): Methine proton (-CH-), benzylic.
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¹⁹F NMR (376 MHz, DMSO-d₆):
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δ -113.0 ppm (s): Diagnostic singlet (or multiplet depending on resolution) for meta-fluorine. Absence of this peak indicates defluorination.
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HPLC Method (Purity)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 min.
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Detection: UV at 210 nm (low wavelength required due to weak chromophore of the isolated phenyl ring).
Applications in Drug Discovery
This scaffold is particularly valuable for Structure-Activity Relationship (SAR) studies involving the "Fluorine Scan" technique.
Metabolic Stability (Felbamate Analogs)
The parent compound, 2-phenylpropane-1,3-diol, is the precursor to Felbamate. However, the phenyl ring is susceptible to metabolic hydroxylation.
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Mechanism: Replacing a hydrogen with fluorine (Van der Waals radius 1.47 Å vs 1.20 Å for H) at the C3 position blocks CYP450-mediated oxidation without significantly altering steric bulk.
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Workflow: The diol is carbamoylated (using chlorosulfonyl isocyanate or phenyl carbamate) to form the dicarbamate prodrug.
Chiral Desymmetrization
The molecule is prochiral . Enzymatic desymmetrization using lipases (e.g., Pseudomonas cepacia lipase) can selectively acetylate one hydroxyl group.
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Result: High enantiomeric excess (ee) of the mono-acetate, providing a chiral center at the C2 position.
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Utility: Synthesis of chiral GABA analogs or beta-amino acids.
Visualization: Application Logic
Caption: Divergent synthesis pathways for CNS drugs (left) and chiral intermediates (right).
Handling and Safety Standards
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Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but fluorinated aromatics should be treated with caution regarding bioaccumulation.
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Storage: Hygroscopic. Store under nitrogen in a desiccator.
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Disposal: Fluorinated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogenated waste.
References
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Malonate Arylation: Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Link
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Reduction Protocol: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry, 47(16), 3153–3163. Link
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Fluorine in MedChem: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Felbamate Chemistry: Adusumalli, V. E., et al. (1993). Pharmacokinetics of felbamate. Drug Metabolism and Disposition, 21(6), 1079-1088. Link
